![molecular formula C8H14N2O2 B1426587 1-氧杂-3,8-二氮杂螺[4.6]十一烷-2-酮 CAS No. 1308384-26-0](/img/structure/B1426587.png)

1-氧杂-3,8-二氮杂螺[4.6]十一烷-2-酮

描述

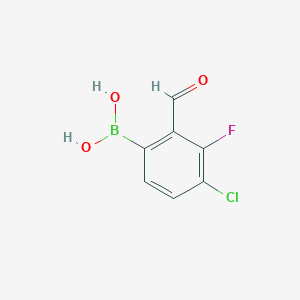

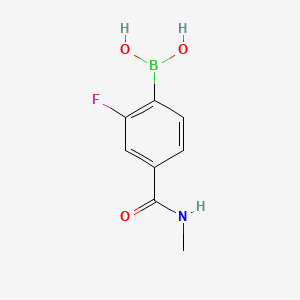

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-26-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.6]undecan-2-one . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) .

Molecular Structure Analysis

The InChI code for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a solid at room temperature . It has a molecular weight of 170.21 .科学研究应用

Medicine: Drug Synthesis and Development

This compound serves as a building block in the synthesis of various pharmacologically active molecules. Its unique structure allows for the creation of spirocyclic derivatives, which are prevalent in many drug molecules due to their three-dimensional complexity and ability to interact with biological targets . For instance, derivatives of this compound have been explored for their potential anti-ulcer activities .

Materials Science: Polymer Research

In materials science, the compound’s ring structure can be utilized to develop new polymers with enhanced mechanical properties. The incorporation of spirocyclic structures into polymers can lead to materials with greater thermal stability and rigidity, which are valuable in high-performance applications .

Environmental Science: Pollutant Removal

The compound’s ability to form stable chelates with metals can be harnessed in environmental science for the removal of heavy metals from wastewater. This application is crucial in treating industrial effluents and protecting aquatic ecosystems .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one can be used as stationary phases in chromatography. Their unique chemical properties can help in the separation of complex mixtures, enhancing the resolution of analytical techniques .

Pharmacology: Neurotransmitter Modulation

Research in pharmacology has investigated the use of this compound in modulating neurotransmitter activity, particularly in the development of drugs targeting the central nervous system. Its structural features allow for the design of molecules that can cross the blood-brain barrier, which is a significant challenge in CNS drug development .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s framework is suitable for creating enzyme inhibitors. By mimicking the transition state or the substrate, it can bind to the active site of enzymes, thereby modulating their activity. This approach is fundamental in designing drugs for diseases where enzyme regulation is disrupted .

Agriculture: Pest Control Agents

The compound’s potential in agriculture lies in its ability to serve as a precursor for the synthesis of pest control agents. Its structural complexity can be tailored to interact with specific biological targets in pests, leading to the development of new, more effective agrochemicals .

Food Industry: Flavor and Fragrance Enhancement

In the food industry, derivatives of this compound can be used to enhance flavors and fragrances. The spirocyclic motif is known for its ability to impart unique sensory properties, which can be leveraged to create novel flavoring and scent compounds .

安全和危害

作用机制

Target of Action

The primary targets of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one are currently unknown

Result of Action

The molecular and cellular effects of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one’s action are currently unknown

Action Environment

The action, efficacy, and stability of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one can be influenced by various environmental factors . These factors may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues.

属性

IUPAC Name |

1-oxa-3,9-diazaspiro[4.6]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBXGJPUSCAJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC1)CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)

![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)

![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)

![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)

![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)

![N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1426524.png)

![4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426525.png)

![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)